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molecular formula C6H10O B8569683 Hexynol CAS No. 57412-63-2

Hexynol

Cat. No. B8569683
M. Wt: 98.14 g/mol
InChI Key: MLRKYSNODSLPAB-UHFFFAOYSA-N
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Patent
US04772719

Procedure details

In a similar manner dibromoformaldoxime is reacted with propargyl alcohol, ethyl propiolate, phenylacetylene, 1-pentyn-3-ol, 1-hexyn-1-ol, 3-butyn-1-ol, n-butyl 2-hydroxy-3-butanoate, and dichloroformaldoxime is reacted with 3-butyn-2-ol and propargyl alcohol, to afford the following compounds respectively:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-butyl 2-hydroxy-3-butanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2](Br)=[N:3][OH:4].[CH2:6]([OH:9])[C:7]#[CH:8].[C:10](OCC)(=O)C#C.C1(C#C)C=CC=CC=1.C#CC(O)CC.C(O)#CCCCC.C(O)CC#C.ClC(Cl)=NO.CC(O)C#C>>[Br:1][C:2]1[CH:8]=[C:7]([CH:6]([OH:9])[CH3:10])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(=NO)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CC(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#CCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)O
Name
n-butyl 2-hydroxy-3-butanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=NO)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the following compounds respectively

Outcomes

Product
Name
Type
Smiles
BrC1=NOC(=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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